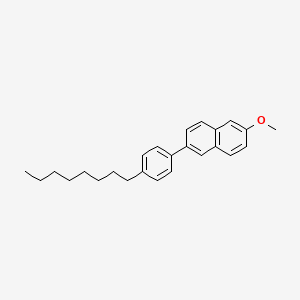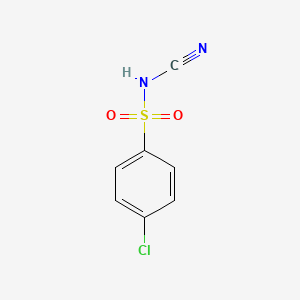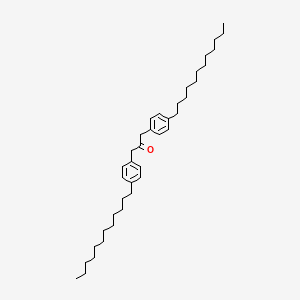
1,3-Bis(4-dodecylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-dodecylphenyl)propan-2-one is an organic compound with the molecular formula C₃₉H₆₂O and a molecular weight of 546.909 g/mol It is characterized by the presence of two dodecylphenyl groups attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-dodecylphenyl)propan-2-one can be synthesized through a multi-step process involving the reaction of 4-dodecylbenzene with appropriate reagents. One common method involves the use of 4-bromomethyldodecylbenzene as a starting material, which undergoes a series of reactions including bromination, coupling, and condensation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-dodecylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,3-Bis(4-dodecylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-dodecylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-dodecylphenyl)propan-2-one: Unique due to its specific dodecylphenyl groups.
1,3-Bis(4-bromophenyl)propan-2-one: Similar structure but with bromine substituents.
1,3-Bis(4-methylphenyl)propan-2-one: Similar structure but with methyl groups instead of dodecyl.
Uniqueness
This compound is unique due to its long dodecyl chains, which impart distinct physical and chemical properties compared to other similar compounds. These properties make it suitable for specific applications in research and industry .
Properties
CAS No. |
189139-40-0 |
|---|---|
Molecular Formula |
C39H62O |
Molecular Weight |
546.9 g/mol |
IUPAC Name |
1,3-bis(4-dodecylphenyl)propan-2-one |
InChI |
InChI=1S/C39H62O/c1-3-5-7-9-11-13-15-17-19-21-23-35-25-29-37(30-26-35)33-39(40)34-38-31-27-36(28-32-38)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3 |
InChI Key |
VDULEEYQWWUKIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


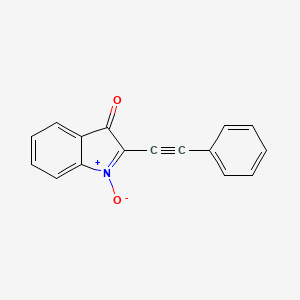
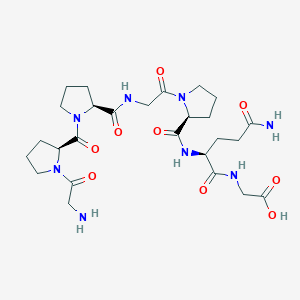
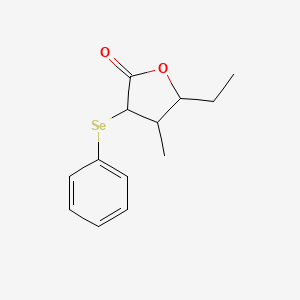
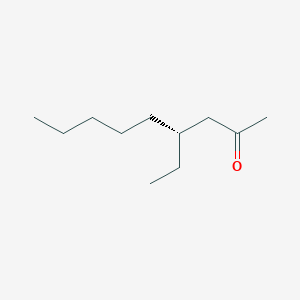
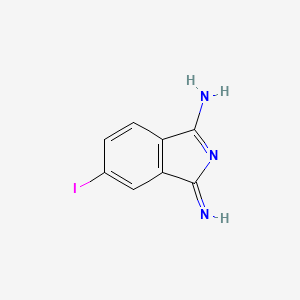
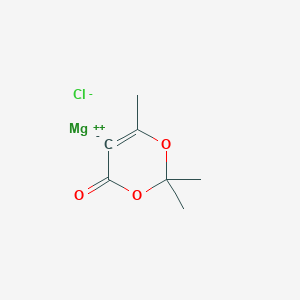
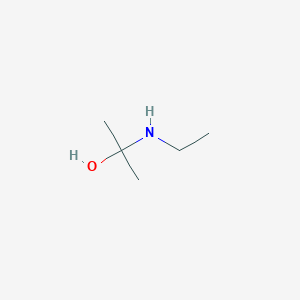
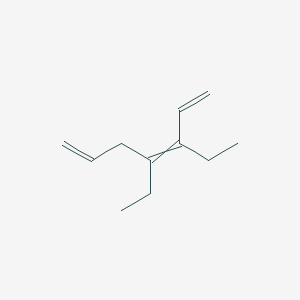
![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
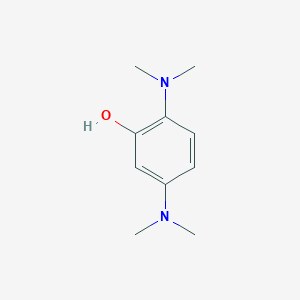
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
